molecular formula C15H9ClN2O3 B2743827 2-(3-Chlorophenyl)-6-nitroquinolin-4-ol CAS No. 1030120-03-6

2-(3-Chlorophenyl)-6-nitroquinolin-4-ol

Cat. No.: B2743827
CAS No.: 1030120-03-6
M. Wt: 300.7
InChI Key: LLPNSVUWZSLPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-6-nitroquinolin-4-ol is a heterocyclic compound that features a quinoline core substituted with a 3-chlorophenyl group and a nitro group

Scientific Research Applications

2-(3-Chlorophenyl)-6-nitroquinolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological activity, which is currently unknown .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity, given the presence of functional groups that are often found in biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-6-nitroquinolin-4-ol typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce the nitro group at the 6-position. This is followed by a Friedel-Crafts acylation to attach the 3-chlorophenyl group at the 2-position. The final step involves the reduction of the nitro group to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-6-nitroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-6-aminoquinolin-4-ol: Similar structure but with an amino group instead of a nitro group.

    2-(3-Chlorophenyl)-6-methoxyquinolin-4-ol: Contains a methoxy group instead of a nitro group.

    2-(3-Chlorophenyl)-6-hydroxyquinolin-4-ol: Features a hydroxy group at the 6-position.

Uniqueness

2-(3-Chlorophenyl)-6-nitroquinolin-4-ol is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and interaction with biological targets .

Properties

IUPAC Name

2-(3-chlorophenyl)-6-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-10-3-1-2-9(6-10)14-8-15(19)12-7-11(18(20)21)4-5-13(12)17-14/h1-8H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPNSVUWZSLPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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